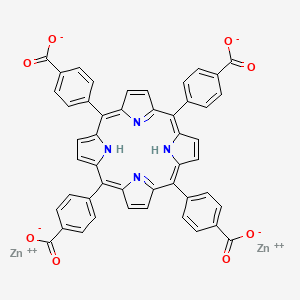
Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate: is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes a zinc ion coordinated to a porphyrin ring with four benzoate groups attached. The presence of zinc enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate typically involves the reaction of a porphyrin precursor with a zinc salt. One common method includes the use of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) and zinc chloride (ZnCl₂) in a solvent such as dimethylformamide (DMF). The mixture is stirred at elevated temperatures (e.g., 100°C) for several hours to facilitate the coordination of zinc to the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a photosensitizer to generate reactive oxygen species.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often under light irradiation.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield various functionalized porphyrin derivatives .
科学研究应用
Chemistry: In chemistry, Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions. Its ability to generate reactive oxygen species under light irradiation makes it valuable for studying oxidation processes .
Biology and Medicine: The compound’s interaction with biological molecules, such as DNA and proteins, is of significant interest. It has been studied for its potential in cancer therapy, particularly in targeting and stabilizing G-quadruplex structures in DNA, which are associated with cancer cell proliferation .
Industry: In industrial applications, the compound is used in the development of organic solar cells and sensors. Its unique electronic properties make it suitable for use in optoelectronic devices .
作用机制
The mechanism of action of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to coordinate with various molecular targets. The zinc ion in the compound can interact with nitrogen-containing ligands, such as those found in DNA and proteins. This interaction can stabilize specific molecular structures, such as G-quadruplexes in DNA, thereby inhibiting processes like telomerase activity in cancer cells .
Additionally, the compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism. This property is exploited in photodynamic therapy, where the compound is used to selectively destroy cancer cells through oxidative damage .
相似化合物的比较
Zinc(II)-5,10,15,20-tetrakis(α-pyridino-m-tolyl)porphyrin tetrabromide: This compound also features a zinc ion coordinated to a porphyrin ring but with pyridino-m-tolyl groups instead of benzoate groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonylphenyl groups attached to the porphyrin ring, offering different reactivity and applications.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrinato zinc(II):
Uniqueness: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is unique due to its specific combination of zinc coordination and benzoate groups. This structure imparts distinct electronic and photophysical properties, making it particularly effective as a photosensitizer and catalyst. Its ability to interact with biological molecules and generate reactive oxygen species under light irradiation further distinguishes it from similar compounds .
属性
分子式 |
C48H26N4O8Zn2 |
|---|---|
分子量 |
917.5 g/mol |
IUPAC 名称 |
dizinc;4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.2Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);;/q;2*+2/p-4 |
InChI 键 |
SEKBPMBXYZCVSM-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Zn+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



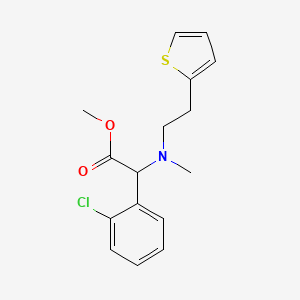


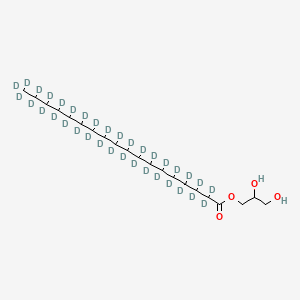

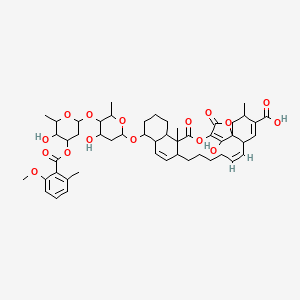
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
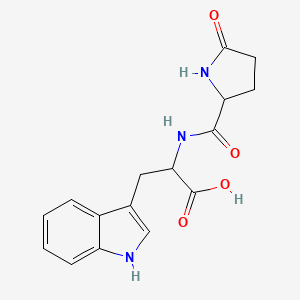
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)


